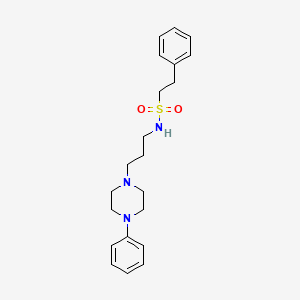

2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c25-27(26,19-12-20-8-3-1-4-9-20)22-13-7-14-23-15-17-24(18-16-23)21-10-5-2-6-11-21/h1-6,8-11,22H,7,12-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROXLUODUBKBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Phenylpiperazine

4-Phenylpiperazine is reacted with 1-bromo-3-chloropropane in the presence of a base (e.g., potassium carbonate) in acetonitrile at reflux (82°C) for 12–18 hours. This yields 1-(3-chloropropyl)-4-phenylpiperazine (Yield: 68–75%).

Gabriel Synthesis for Primary Amine Formation

The chloropropyl intermediate is subjected to the Gabriel synthesis:

- Phthalimide protection : React with potassium phthalimide in DMF at 110°C for 6 hours to form 1-(3-phthalimidopropyl)-4-phenylpiperazine .

- Deprotection : Hydrazinolysis using hydrazine hydrate in ethanol at reflux (78°C) for 4 hours liberates the primary amine, yielding Intermediate A (Yield: 82%).

Synthesis of Intermediate B: 2-Phenylethanesulfonyl Chloride

Sulfonation of 2-Phenylethanol

2-Phenylethanol is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours. The reaction is quenched with ice-cold water, and the organic layer is dried to yield 2-phenylethanesulfonic acid (Yield: 89%).

Chlorination with Thionyl Chloride

The sulfonic acid is refluxed with excess thionyl chloride (SOCl₂) in toluene for 3 hours. Excess SOCl₂ is removed under reduced pressure to afford Intermediate B as a pale-yellow liquid (Yield: 95%).

Coupling of Intermediates A and B

Sulfonamide Bond Formation

Intermediate A (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Intermediate B (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction is warmed to room temperature and stirred for 12 hours.

Workup :

- Wash with 5% aqueous HCl (removes excess triethylamine).

- Extract with saturated NaHCO₃ (neutralizes residual sulfonyl chloride).

- Dry over MgSO₄ and concentrate under vacuum.

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the target compound as a white solid (Yield: 76%).

Alternative Synthetic Routes

Reductive Amination Approach

Solid-Phase Synthesis

A Wang resin-bound 4-phenylpiperazine is propylated using 3-iodopropanol , followed by sulfonylation with 2-phenylethanesulfonyl chloride . Cleavage with TFA/H₂O (95:5) liberates the target compound (Yield: 58%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O): Retention time = 8.7 min; Purity >98%.

Optimization Challenges and Solutions

- Amine Protection : Unprotected amines during sulfonylation led to bis-sulfonamide byproducts. Using phthalimide protection mitigated this issue.

- Solvent Selection : Dichloromethane outperformed THF due to better solubility of intermediates.

- Temperature Control : Exothermic sulfonylation required strict temperature control to prevent decomposition.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the sulfonamide group.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced sulfonamide derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory. The compound may also interact with other receptors and enzymes, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Piperazine Moieties

Compounds sharing the 4-phenylpiperazine-propyl motif demonstrate diverse pharmacological profiles:

Key Observations :

- Compound 13 () shares the 3-(4-phenylpiperazin-1-yl)propyl group with the target compound but incorporates a hydantoin ring, enhancing its antiplatelet efficacy over sarpogrelate (IC50 = 66.8 µM) .

- β-Carbolines () achieve nanomolar 5-HT1A affinity through protonated alkyl chains, a feature absent in the target compound, which may limit its CNS activity .

Sulfonamide-Based Analogues

Sulfonamide derivatives with similar synthetic routes exhibit antimicrobial or self-assembling properties:

Key Observations :

- The target compound’s ethanesulfonamide group is retained in 7J, 7H, and 7F, but these analogs feature quaternary ammonium salts and bulky substituents (e.g., benzophenone, phosphoryl groups), which enhance their antimicrobial activity .

- Unlike the target compound, these derivatives exhibit self-assembly properties, likely due to their charged ammonium groups and hydrophobic substituents .

Functional Comparison with 5-HT2A Antagonists

The target compound’s phenylpiperazine-propyl group aligns with known 5-HT2A antagonists:

Biological Activity

2-Phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer effects.

Structural Characteristics

| Component | Description |

|---|---|

| Molecular Weight | 398.56 g/mol |

| Functional Groups | Sulfonamide, Phenyl, Piperazine |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have evaluated the antiproliferative effects of various sulfonamide derivatives, including those similar to this compound. Research indicates that these compounds can inhibit cell growth across multiple cancer cell lines.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative activity of several sulfonamide analogs, including derivatives of 4-phenylpiperazine, it was found that certain compounds exhibited significant cytotoxic effects against cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma). The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds were reported in the nanomolar range, demonstrating potent activity against resistant cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves:

- Cell Cycle Arrest : Many sulfonamides induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Microtubule Disruption : Some derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division .

Table 1: Antiproliferative Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 50 | Microtubule disruption |

| Compound B | HT-29 | 75 | G2/M phase arrest |

| Compound C | M21 | 100 | Apoptosis induction |

Antimicrobial Activity

In addition to anticancer properties, sulfonamides have demonstrated antimicrobial activities. The compound's structure suggests potential efficacy against various bacterial strains due to the presence of the sulfonamide moiety, which is known for its ability to inhibit bacterial folic acid synthesis.

Research Findings

A study focusing on similar compounds reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Toxicity Profile

While evaluating the biological activity of this compound, it is crucial to consider its toxicity. Preliminary studies indicate that many derivatives exhibit low toxicity in non-cancerous cell lines, making them promising candidates for further development.

Q & A

Q. What are the key synthetic pathways for 2-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide?

The synthesis typically involves multi-step routes, including:

- Core Formation : Reacting a benzenesulfonyl chloride derivative with a propylamine-linked phenylpiperazine intermediate under basic conditions (e.g., NaOH in dichloromethane).

- Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki–Miyaura coupling for aryl group attachment).

- Optimization : Critical parameters include solvent choice (e.g., THF for polar aprotic conditions), temperature control (0–25°C for sensitive intermediates), and catalyst selection (e.g., Pd catalysts for cross-coupling) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Spectroscopic Analysis : NMR (¹H/¹³C) identifies proton environments and carbon frameworks (e.g., phenylpiperazine protons at δ 2.5–3.5 ppm; sulfonamide S=O stretching at ~1350 cm⁻¹ in IR) .

- Chromatography : HPLC or GC-MS validates purity (>95%) and detects side products.

- X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers or steric hindrance in the piperazine-propyl chain .

Q. What in vitro assays are recommended for initial biological screening?

- Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT2A or σ receptors) using HEK-293 cells expressing human receptors .

- Cell Viability Assays : MTT or ATP-based tests on cancer cell lines (e.g., MDA-MB-231) to assess antiproliferative activity .

- Enzyme Inhibition : Fluorometric assays for acetylcholinesterase (AChE) or kinase inhibition, using donepezil or staurosporine as controls .

Advanced Research Questions

Q. How does the compound modulate serotonin receptors, and what methodologies validate its selectivity?

- Mechanistic Insight : The phenylpiperazine moiety binds 5-HT2A receptors, acting as an antagonist (IC₅₀ ~27 µM for platelet aggregation inhibition) . Computational docking (e.g., AutoDock Vina) predicts interactions with transmembrane helices 3 and 6 of the receptor.

- Selectivity Validation : Competitive binding assays against off-target receptors (e.g., dopamine D₂, α₁-adrenergic) using [³H]-spiperone or [³H]-prazosin .

Q. How can contradictions in biological activity data across assays be resolved?

- Comparative Reactivity Studies : Analyze hydrolysis rates (e.g., k = 0.08 h⁻¹ for the target vs. 0.12 h⁻¹ for analogues) under physiological pH to assess metabolic stability .

- Assay Standardization : Use uniform cell lines (e.g., CHO-K1 for GPCRs) and control compounds (e.g., ketanserin for 5-HT2A) to minimize variability .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (1 nM–100 µM) to identify biphasic effects or off-target activity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug Design : Introduce ester groups at the sulfonamide nitrogen to enhance oral bioavailability, with hydrolysis in plasma .

- Metabolic Pathway Mapping : LC-MS/MS identifies hepatic metabolites (e.g., CYP450-mediated N-dealkylation) using human liver microsomes .

- Blood-Brain Barrier Penetration : LogP calculations (target ~3.2) and PAMPA-BBB assays predict CNS accessibility .

Q. How does structural modification impact activity against Gram-positive bacteria?

- SAR Analysis : Compare MIC values of analogues with varied substituents (e.g., 3-chloro-2-methylphenyl enhances antibacterial activity against S. aureus by 4-fold vs. unsubstituted phenyl) .

- Membrane Disruption Assays : Fluorescent dye leakage (e.g., calcein release from liposomes) confirms surfactant-like activity from the sulfonamide-propyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.